N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-methoxybenzylidene)hydrazinyl]propanamide
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Overview
Description
3-[(2E)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(2-METHOXYBENZYLIDENE)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE is a complex organic compound that features a benzisothiazole moiety, a methoxybenzylidene group, and a hydrazino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(2-METHOXYBENZYLIDENE)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE typically involves multiple steps:
Formation of the Benzisothiazole Moiety: This can be achieved through the cyclization of appropriate precursors under oxidative conditions.
Introduction of the Methoxybenzylidene Group: This step involves the condensation of a methoxybenzaldehyde with a suitable hydrazine derivative.
Coupling with the Propanamide Derivative: The final step involves coupling the intermediate with a propanamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzisothiazole moiety.
Reduction: Reduction reactions could target the hydrazino linkage or the benzylidene group.
Substitution: Substitution reactions may occur at the aromatic rings or the hydrazino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. The benzisothiazole moiety could play a role in binding to target proteins, while the hydrazino linkage might be involved in redox reactions.
Comparison with Similar Compounds
Similar Compounds
Benzisothiazole Derivatives: Compounds with similar benzisothiazole moieties.
Hydrazones: Compounds featuring hydrazino linkages.
Methoxybenzylidene Derivatives: Compounds with methoxybenzylidene groups.
Uniqueness
What sets 3-[(2E)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(2-METHOXYBENZYLIDENE)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE apart is the combination of these functional groups in a single molecule, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C22H26N4O4S |
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Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-tert-butyl-3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(E)-(2-methoxyphenyl)methylideneamino]amino]propanamide |
InChI |
InChI=1S/C22H26N4O4S/c1-22(2,3)24-20(27)13-14-26(23-15-16-9-5-7-11-18(16)30-4)21-17-10-6-8-12-19(17)31(28,29)25-21/h5-12,15H,13-14H2,1-4H3,(H,24,27)/b23-15+ |
InChI Key |
SLJRJWPUXRZDBQ-HZHRSRAPSA-N |
Isomeric SMILES |
CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C3=CC=CC=C3OC |
Canonical SMILES |
CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=CC=CC=C3OC |
Origin of Product |
United States |
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